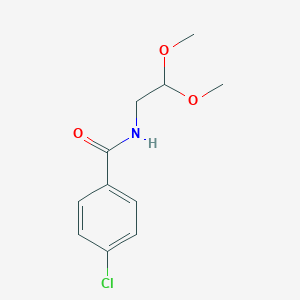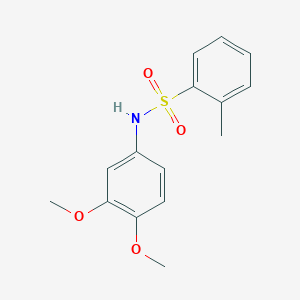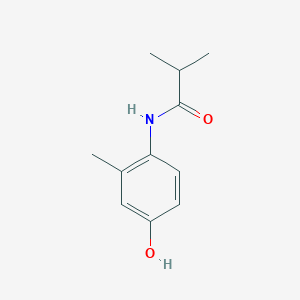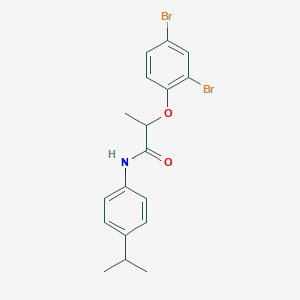
4-chloro-N-(2,2-dimethoxyethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2,2-dimethoxyethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science. The compound is also known as CDEB and has a molecular formula of C11H14ClNO3.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(2,2-dimethoxyethyl)benzamide involves the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in the inflammatory response. By inhibiting COX, the compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, 4-chloro-N-(2,2-dimethoxyethyl)benzamide has also been found to possess other biochemical and physiological effects. It has been shown to exhibit antioxidant activity and to modulate the levels of various cytokines and chemokines involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-chloro-N-(2,2-dimethoxyethyl)benzamide is its high potency and selectivity towards COX inhibition. This makes it a valuable tool for studying the role of COX in various biological processes. However, the compound also has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-chloro-N-(2,2-dimethoxyethyl)benzamide. One area of interest is the development of new drugs based on the compound's structure and mechanism of action. Another direction is the study of its potential applications in other fields, such as material science. Additionally, further research is needed to fully understand the compound's biochemical and physiological effects and its potential side effects.
Synthesemethoden
The synthesis of 4-chloro-N-(2,2-dimethoxyethyl)benzamide involves the reaction between 4-chlorobenzoyl chloride and 2,2-dimethoxyethylamine in the presence of a base such as triethylamine. The reaction takes place under anhydrous conditions and at a temperature of around 0-5°C. The product is obtained in high yields and can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(2,2-dimethoxyethyl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to possess potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related disorders.
Eigenschaften
Molekularformel |
C11H14ClNO3 |
|---|---|
Molekulargewicht |
243.68 g/mol |
IUPAC-Name |
4-chloro-N-(2,2-dimethoxyethyl)benzamide |
InChI |
InChI=1S/C11H14ClNO3/c1-15-10(16-2)7-13-11(14)8-3-5-9(12)6-4-8/h3-6,10H,7H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
SSDVDVFYYBWFLW-UHFFFAOYSA-N |
SMILES |
COC(CNC(=O)C1=CC=C(C=C1)Cl)OC |
Kanonische SMILES |
COC(CNC(=O)C1=CC=C(C=C1)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Dimethyl 2-{[(2-methylphenyl)sulfonyl]amino}terephthalate](/img/structure/B290745.png)
![Dimethyl 5-{[(2-methylphenyl)sulfonyl]amino}isophthalate](/img/structure/B290746.png)





![4-[(4-Hydroxyphenyl)sulfanyl]phenyl methanesulfonate](/img/structure/B290754.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-ethoxybenzoate](/img/structure/B290755.png)


